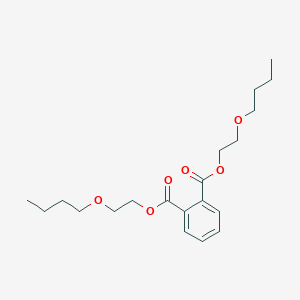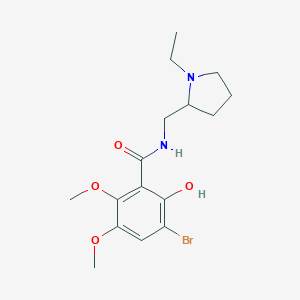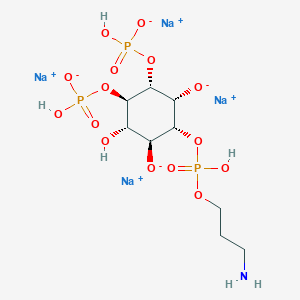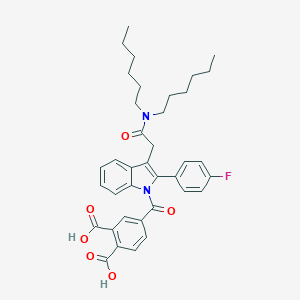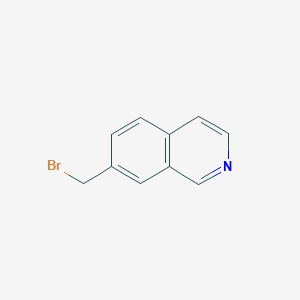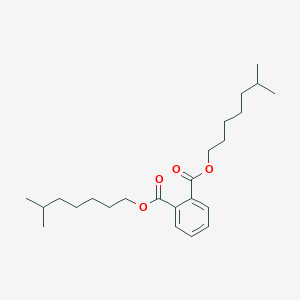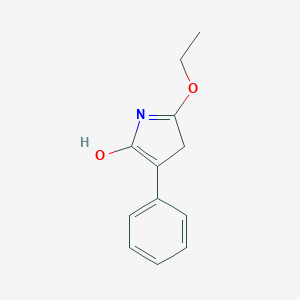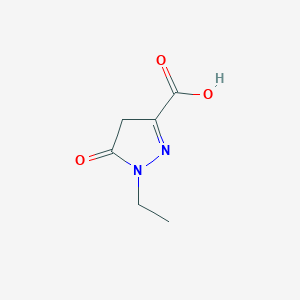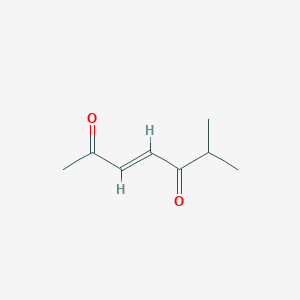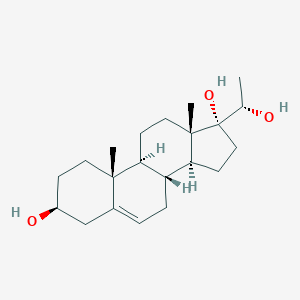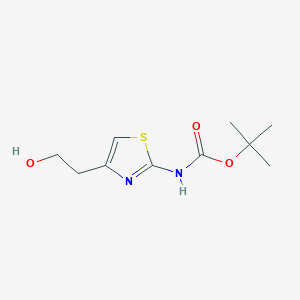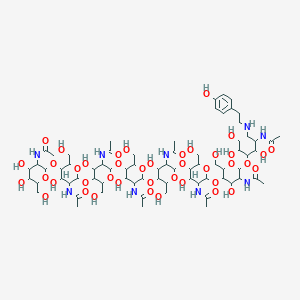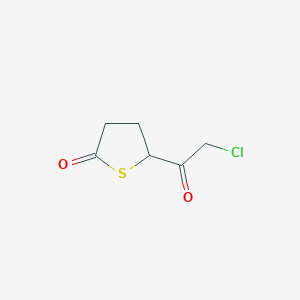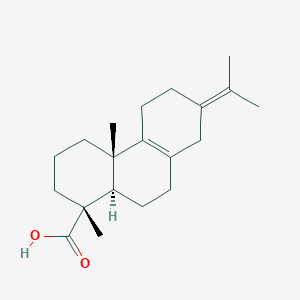![molecular formula C18H23FO3 B129198 (8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 148044-31-9](/img/structure/B129198.png)
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Fluoxymesterone and is a derivative of testosterone. It has been extensively studied for its unique properties and potential applications in medicinal and pharmaceutical research.
Mécanisme D'action
Fluoxymesterone works by binding to androgen receptors in the body, which are responsible for regulating the expression of genes involved in the development and maintenance of male characteristics. By binding to these receptors, Fluoxymesterone can promote the growth of muscle tissue, increase bone density, and improve the overall health and well-being of individuals.
Effets Biochimiques Et Physiologiques
Fluoxymesterone has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which can lead to an increase in muscle mass and strength. It also has the potential to increase bone density, which can help to prevent osteoporosis and other bone-related diseases. Additionally, Fluoxymesterone has been shown to have anti-inflammatory properties, which can help to reduce the risk of certain diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoxymesterone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively target androgen receptors, making it a useful tool for studying the effects of androgens on the body. Additionally, Fluoxymesterone has been shown to have a relatively long half-life, which can make it easier to administer and study in lab settings. However, one of the main limitations of Fluoxymesterone is its potential for toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving Fluoxymesterone. One area of interest is its potential use in the treatment of breast cancer and other types of cancer. Researchers are also exploring the potential of Fluoxymesterone as a treatment for osteoporosis and other bone-related diseases. Additionally, there is interest in studying the effects of Fluoxymesterone on cognitive function and brain health, as well as its potential use in hormone replacement therapy. Further research is needed to fully understand the potential applications and limitations of Fluoxymesterone in various fields of research.
Méthodes De Synthèse
The synthesis of Fluoxymesterone involves several steps, including the reduction of testosterone and the introduction of a fluoro group at the 2-position of the steroid nucleus. The synthesis process is complex and requires expertise in organic chemistry. Various methods have been developed for the synthesis of Fluoxymesterone, including the use of palladium-catalyzed reactions, hydrogenation, and fluorination.
Applications De Recherche Scientifique
Fluoxymesterone has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer. The compound has also been studied for its potential use in hormone replacement therapy and has been shown to increase bone density and muscle mass in clinical trials.
Propriétés
Numéro CAS |
148044-31-9 |
|---|---|
Nom du produit |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
Formule moléculaire |
C18H23FO3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)20)2-3-11-12(9)8-14(19)17(22)16(11)21/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
Clé InChI |
RRMDJMJTCAKGBL-ZICKVNAASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
Synonymes |
2-fluoro-4-hydroxyestradiol 2F4OHE2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



